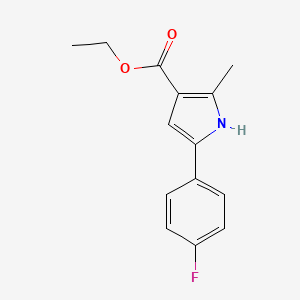

ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a 4-fluorophenyl substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse pharmacological activities, including antioxidant, neuroprotective, and enzyme inhibitory effects. The fluorine atom at the para position of the phenyl ring introduces electronic and steric modifications that influence the compound’s physicochemical properties and biological interactions .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-3-18-14(17)12-8-13(16-9(12)2)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDBQOSQOKHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrrole intermediate in the presence of a palladium catalyst.

Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

Oxidation: Formation of 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid.

Reduction: Formation of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has been investigated for its potential as a pharmacological agent. The presence of the fluorine atom in the para position of the phenyl group enhances lipophilicity, which is critical for drug design. This compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further development in pain management therapies.

Case Studies

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their biological activities. For instance, modifications to the pyrrole ring have shown promising results in inhibiting specific enzymes related to inflammatory pathways. In vitro assays indicated that certain derivatives possess significant inhibitory effects on cyclooxygenase enzymes, which are involved in the inflammatory response .

Organic Synthesis

Synthetic Routes

The synthesis of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate can be achieved through various methodologies, including multi-component reactions and cyclization processes. One notable approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst to form the pyrrole structure .

Applications in Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its reactivity allows for further transformations, such as functionalization at the nitrogen atom or substitution reactions at the carboxylate group, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has potential applications in polymer chemistry. Its ability to undergo polymerization reactions can lead to novel polymers with tailored properties. Research has explored its use in creating conductive polymers that could be applied in electronic devices and sensors.

Characterization Techniques

The characterization of polymers derived from this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and thermal analysis to determine their structural integrity and thermal stability .

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Pathways Involved: The exact pathways depend on the biological context but may include inhibition of inflammatory mediators or modulation of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrole Derivatives

Bromophenyl Analogs

- Example : Ethyl 5-(4-bromophenyl)-1-(2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7e) .

- Key Differences :

- Substituent : Bromine (Br) vs. Fluorine (F) at the phenyl para position.

- Impact : Bromine’s larger atomic size and lower electronegativity compared to fluorine increase lipophilicity (logP) and polar surface area. This enhances membrane permeability but may reduce metabolic stability due to weaker C-Br bonds .

Chlorophenyl Analogs

Substituent Variations at Position 1

SGA-59: Ethyl 1-(cyclohexylmethyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate .

- Key Differences :

- Substituent : Cyclohexylmethyl group at position 1 vs. hydrogen in the target compound.

- Impact : The bulky cyclohexylmethyl group enhances lipophilicity (predicted logP increase by ~2 units) and may improve target binding affinity in enzyme inhibition assays. However, steric hindrance could reduce solubility .

Hydrazone Derivatives

- Example : Ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (12b) .

- Key Differences :

- Substituent : Hydrazone side chain vs. hydrogen.

- Impact : Hydrazone groups introduce hydrogen-bonding capacity, improving interactions with biological targets (e.g., MAO-B inhibition). However, they may increase metabolic instability due to susceptibility to hydrolysis .

Research Implications

- Fluorine’s Role : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and bioavailability compared to bromine or chlorine analogs due to the strong C-F bond and reduced steric bulk .

- Position 1 Modifications : Hydrogen at position 1 simplifies synthesis but may limit target engagement compared to bulkier substituents like cyclohexylmethyl .

- Ester Optimization : Ethyl esters balance lipophilicity and hydrolysis resistance, making them preferable for CNS-targeted agents requiring blood-brain barrier penetration .

Biological Activity

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS No. 27211259) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 247.26 g/mol

- CAS Number : 27211259

The presence of the fluorine atom and the pyrrole ring structure contributes to its unique reactivity and biological properties.

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antibacterial properties. Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate was evaluated against various bacterial strains, demonstrating promising results.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 12.5 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, potentially through inhibition of key enzymes .

Anticancer Activity

The anticancer potential of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has also been explored, particularly its effects on cell proliferation and apoptosis in cancer cell lines.

Research Insights:

- Cell Lines Tested : In vitro studies have utilized various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Results : The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values around 15 µM for MCF-7 cells. Apoptotic assays indicated an increase in apoptotic markers such as caspase activation .

Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 µg/mL | |

| Anticancer (MCF-7 Cells) | Breast Cancer | 15 µM | |

| Anticancer (A549 Cells) | Lung Cancer | TBD |

Case Studies

Several case studies have highlighted the efficacy of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate in clinical settings:

- Study on Antibacterial Efficacy :

- Cancer Treatment Study :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters with fluorophenyl-substituted amines or via multi-step functionalization of pyrrole cores. Efficiency optimization includes adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., Lewis acids for regioselectivity). For example, analogous compounds like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are synthesized using acyl chloride coupling under anhydrous conditions . Yield improvements may involve microwave-assisted synthesis or flow chemistry to reduce side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. For instance, ¹H NMR of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate resolves aromatic protons at δ 7.24–7.57 ppm and ester signals at δ 4.27 ppm . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 98.60% purity achieved for a fluorophenyl analog ) ensures analytical purity. Mass spectrometry (ESI-MS) validates molecular weight, as seen in analogs with m/z 402.2 .

Q. What are the typical reaction pathways for functionalizing the pyrrole ring of this compound?

- Methodological Answer : The pyrrole core undergoes oxidation (e.g., KMnO₄ for hydroxylation), reduction (NaBH₄ for saturation), and substitution (electrophilic aromatic substitution at C-4). The ester group enables hydrolysis to carboxylic acids or transesterification. For example, ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate undergoes substitution at the amino group . Optimizing regioselectivity requires steric and electronic considerations of substituents .

Advanced Research Questions

Q. How does the position of the fluorine substituent on the phenyl ring influence biological activity?

- Methodological Answer : Fluorine's position (para vs. ortho) alters electronic effects (e.g., electron-withdrawing) and steric interactions with target proteins. For methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate, para-fluorine enhances receptor binding affinity compared to meta-substituted analogs . Computational docking studies (e.g., AutoDock Vina) can model fluorophenyl interactions with active sites, complemented by in vitro assays (e.g., IC₅₀ comparisons) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, serum concentrations) or compound purity. Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) are recommended. For fluorinated pyrroles, verifying metabolic stability (e.g., microsomal assays) can clarify false positives . Meta-analyses of structural analogs (e.g., pyrazole vs. pyrrole derivatives) may identify trends obscured by scaffold differences .

Q. What strategies integrate computational modeling with experimental data to predict biological interactions?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability, while QSAR studies correlate substituent properties (e.g., Hammett σ values) with activity. For fluorophenyl-pyrroles, docking into COX-2 or kinase targets (e.g., using PDB structures) predicts binding modes, validated by mutagenesis studies . Machine learning models trained on analogs (e.g., pyrazole carboxylates ) can prioritize synthesis targets.

Q. How do crystal structure analyses contribute to understanding conformational stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals torsional angles and hydrogen-bonding networks critical for stability. For example, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate exhibits a planar pyrrole ring stabilized by π-π stacking . Comparing polymorphs (e.g., via Cambridge Structural Database) identifies energetically favorable conformations for drug formulation .

Q. What challenges arise in establishing structure-activity relationships (SAR) for fluorinated pyrrole derivatives?

- Methodological Answer : Key challenges include isolating electronic effects of fluorine from steric contributions and scaffold rigidity. Systematic SAR requires synthesizing analogs with controlled variations (e.g., replacing methyl with ethyl or varying fluorine position). For methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate, SAR studies show that methyl at C-2 enhances metabolic stability . High-throughput screening of fluorinated libraries (e.g., 50+ analogs) can map activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.